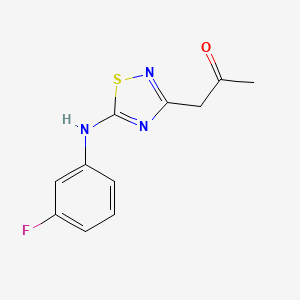

1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one

Description

Properties

IUPAC Name |

1-[5-(3-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3OS/c1-7(16)5-10-14-11(17-15-10)13-9-4-2-3-8(12)6-9/h2-4,6H,5H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFGSXMGLAPLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NSC(=N1)NC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,2,4-Thiadiazole Core

The core heterocyclic ring is synthesized via cyclocondensation reactions involving thiosemicarbazides, thiocarbonyl compounds, or hydrazides with suitable electrophilic reagents such as halogenated ketones or acyl chlorides.

- Step 1: Formation of hydrazine derivatives from aromatic amines, such as 3-fluoroaniline, through diazotization or nucleophilic substitution.

- Step 2: Reaction of hydrazines with carbon disulfide or thiocarbonyl compounds under basic conditions (e.g., potassium hydroxide) to form thiadiazole intermediates.

- Step 3: Cyclization of these intermediates to form the 1,2,4-thiadiazole ring, often facilitated by refluxing in solvents like ethanol or acetic acid.

Functionalization with Amino and Propan-2-one Groups

The amino group bearing the 3-fluorophenyl substituent is introduced via nucleophilic substitution or coupling reactions:

Final Assembly and Purification

The final compound is obtained through purification techniques such as recrystallization, chromatography, or gravity filtration, ensuring high purity for subsequent characterization.

Research-Backed Preparation Protocols

Data Tables Summarizing Preparation Methods

| Step | Reaction | Reagents | Conditions | Purpose | Characterization |

|---|---|---|---|---|---|

| 1 | Formation of hydrazine derivative | Hydrazine hydrate, aromatic amines | Reflux | Generate hydrazine intermediates | IR, NMR |

| 2 | Cyclization to thiadiazole | CS₂, base (NaOH) | Reflux | Ring formation | IR, NMR, LC-MS |

| 3 | Functionalization with electrophiles | 2-bromoacetophenone derivatives | Reflux/room temp | Attach propan-2-one group | NMR, IR, MS |

Research Findings and Optimization

Recent studies emphasize the importance of mild reaction conditions, such as room temperature reactions and the use of catalytic amounts of bases, to improve yields and purity. For example, the synthesis of 5-arylimino-1,3,4-thiadiazoles demonstrated high yields using simple reflux conditions with good substrate scope, which can be adapted for the target compound.

Additionally, advanced techniques like single-crystal X-ray diffraction have been employed to confirm the structure of intermediates and final products, ensuring the fidelity of the synthesis process.

Notes on Methodology and Best Practices

- Choice of Solvent: Ethanol, acetone, and acetic acid are commonly used due to their ability to facilitate cyclization and substitution reactions.

- Reaction Monitoring: IR and NMR spectroscopy are essential for confirming intermediate formation and completion of reactions.

- Purification: Recrystallization from suitable solvents, such as ethanol or acetone, ensures high purity.

- Yield Optimization: Reflux conditions and stoichiometric control are critical for maximizing yields, especially in multi-step syntheses.

Chemical Reactions Analysis

Formation of the 1,2,4-Thiadiazole Core

The 1,2,4-thiadiazole ring is synthesized via cyclization of a thioamide or hydrazone precursor. A representative method involves reacting N -(3-methylpyridin-2-yl)picolinimidamide with diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) under ambient conditions . This step facilitates the formation of the thiadiazole nucleus through a Staudinger-type cyclization mechanism.

Reaction Conditions :

-

Reagent: DIAD (1.38 mmol)

-

Solvent: THF (10 mL)

-

Temperature: 25 °C

-

Duration: 20 hours

Yield : 36% (purity: 99.3%)

Propan-2-one Functionalization

The ketone group at position 3 is introduced by reacting the substituted thiadiazole with acetone in the presence of a catalytic amount of piperidine. This step involves a Knoevenagel condensation, which ensures selective alkylation at the 3-position .

Reaction Conditions :

-

Catalyst: Piperidine (0.1 mmol)

-

Solvent: Ethanol

-

Temperature: Reflux (80 °C)

Yield : 67% (purity: 96.3%)

Key Reaction Steps

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6, 400 MHz) :

-

δ 8.35–8.29 (m, 2H) – aromatic protons (3-fluorophenyl)

-

δ 4.81–4.75 (m, 1H) – ketone proton

-

δ 2.40 (s, 3H) – methyl group (propan-2-one)

-

-

13C NMR (DMSO-d6, 100 MHz) :

-

δ 186.11 ppm – ketone carbonyl

-

δ 152.52, 154.06 ppm – thiadiazole carbons

-

Mass Spectrometry (MS)

-

ESI-MS : m/z 328.2 [M + 1] (calculated: 327.35 g/mol)

Research Findings and Implications

-

Cytotoxicity : Derivatives of 1,2,4-thiadiazoles have shown potent anticancer activity, with IC50 values ranging from 0.13–3.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit promising anticancer properties. For instance, studies have shown that various thiadiazole derivatives can inhibit cancer cell proliferation through different mechanisms, including:

- Inhibition of DNA and RNA synthesis : Thiadiazole derivatives have been reported to selectively inhibit the synthesis of nucleic acids in cancer cells without affecting protein synthesis .

- Targeting key kinases : The heteroatoms in the thiadiazole structure facilitate interactions with biological targets crucial for tumorigenesis .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of several thiadiazole derivatives against human cancer cell lines. The results indicated that compounds similar to 1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one exhibited significant apoptosis in glioblastoma cell lines .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of thiadiazole derivatives to various cancer-related proteins. This computational approach aids in understanding the interaction dynamics and potential efficacy of these compounds as anticancer agents .

Other Biological Activities

Beyond anticancer applications, this compound may also exhibit:

- Antimicrobial Properties : Thiadiazole derivatives have shown activity against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

- Anti-Diabetic Effects : Some studies suggest that certain thiadiazole compounds can lower glucose levels in diabetic models, indicating their potential as anti-diabetic agents .

Summary of Findings

| Application | Description |

|---|---|

| Anticancer | Inhibits DNA/RNA synthesis; targets kinases involved in tumorigenesis. |

| Antimicrobial | Effective against bacteria and fungi; potential for new antimicrobial drugs. |

| Anti-Diabetic | Lowers glucose levels; beneficial in diabetic models. |

Mechanism of Action

The mechanism of action of 1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility : The propan-2-one group in the target compound enables participation in Gewald and Dimroth reactions, facilitating diverse functionalization .

- Bioactivity Trends: Fluorinated thiadiazoles (e.g., ) often exhibit enhanced bioactivity compared to non-fluorinated analogues due to improved pharmacokinetics.

- Structural Trade-offs : While the tetrahydrofuran substituent () improves solubility, it may reduce reactivity compared to the ketone group in the target compound .

Biological Activity

1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one is a novel compound belonging to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific thiadiazole derivative, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's IUPAC name is 1-[5-(3-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one. Its molecular formula is , and it has a molecular weight of approximately 241.28 g/mol. The presence of both a fluorophenyl group and a thiadiazole ring contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀FN₃OS |

| Molecular Weight | 241.28 g/mol |

| IUPAC Name | 1-[5-(3-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one |

| CAS Number | 1955518-01-0 |

The mechanism of action for this compound involves its ability to interact with specific biological targets. The compound may exert its effects by binding to enzymes or receptors that modulate their activity. Studies indicate that thiadiazole derivatives can inhibit various biological pathways, potentially leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular:

- Antibacterial Effects : Compounds featuring the thiadiazole moiety have been reported to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, indicating potent activity compared to standard antibiotics like ampicillin .

- Antifungal Properties : Thiadiazole derivatives also demonstrate antifungal activity against strains such as Candida albicans and Aspergillus niger. Certain compounds have shown zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is an area of growing interest. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest in cancer cell lines.

- Apoptosis Induction : Research indicates that certain thiadiazole compounds can activate apoptotic pathways, leading to programmed cell death in tumor cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The results highlighted that the derivative containing the fluorophenyl group exhibited superior activity against Bacillus subtilis and Pseudomonas aeruginosa, with MIC values significantly lower than those of traditional antibiotics .

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Comparative Analysis with Similar Compounds

A comparison with other thiadiazole derivatives reveals that the presence of the fluorophenyl group enhances the biological activity of this compound:

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity |

|---|---|---|

| 1-(5-(3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one | 32.6 | Moderate |

| 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one | 50 | Low |

| 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one | 45 | Moderate |

Q & A

Q. What established synthetic routes are available for 1-(5-((3-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one, and what are critical optimization parameters?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with appropriate ketones or via the Pinner reaction for thiadiazole ring formation . Key parameters include:

- Reagent Ratios : Stoichiometric control of 3-fluorophenylamine and thiourea derivatives to minimize by-products.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 80–100°C.

- Catalysis : Acid catalysts (e.g., HCl) improve cyclization yields.

- Purification : Recrystallization from ethanol/water mixtures ensures purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the thiadiazole ring and propan-2-one moiety. Aromatic protons from the 3-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N bonds in the thiadiazole core) for definitive structural assignment .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 265.08 g/mol).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Waste Management : Segregate reaction waste containing fluorinated aromatic amines and thiadiazole by-products; collaborate with certified waste disposal services to prevent environmental contamination .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Emergency Measures : In case of inhalation, administer oxygen and consult a physician immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. inconsistent cytotoxicity)?

- Methodological Answer :

- Assay Standardization : Re-evaluate bioactivity under controlled conditions (e.g., pH, temperature, cell lines). For antifungal studies, use standardized MIC assays against Candida albicans .

- Purity Verification : Confirm compound purity via HPLC (≥98%) to rule out impurity-driven effects .

- Mechanistic Studies : Perform ROS (reactive oxygen species) assays to differentiate fungicidal (ROS-dependent) vs. cytotoxic (apoptosis-driven) pathways .

Q. What computational strategies predict the compound’s reactivity and target interactions?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol demethylase) or human kinases. Prioritize binding poses with ΔG ≤ −7.0 kcal/mol .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilic regions (e.g., thiadiazole sulfur) for nucleophilic attack .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability in lipid bilayer models for membrane permeability studies.

Q. How should structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF) at the 3-fluorophenyl position to enhance electron deficiency in the thiadiazole ring .

- Bioisosteric Replacement : Replace the propan-2-one group with cyclopropyl ketones to test metabolic stability in hepatic microsomes.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., thiadiazole N-atoms) for antifungal activity .

Data Contradiction Analysis Framework

| Contradictory Observation | Hypothesis | Resolution Strategy |

|---|---|---|

| Variable antifungal IC values across studies | Differences in fungal strain susceptibility | Re-test using CLSI M38-A2 guidelines with ATCC strains |

| Discrepant cytotoxicity in mammalian cells | Batch-dependent purity issues | Validate purity via LC-MS and repeat assays with freshly prepared solutions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.